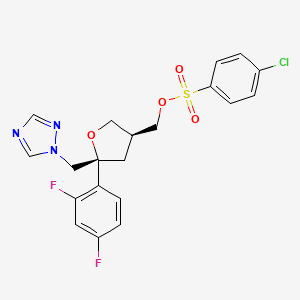

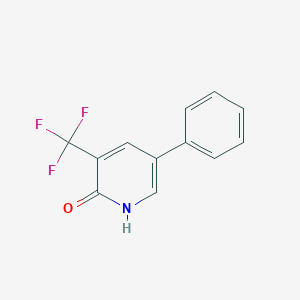

tert-Butyl (1R)-1-(tert-Butylamino)-4-oxocyclopent-2-ene-1-carboxylate

Descripción general

Descripción

Tert-butylamine is used in the production of accelerators for the rubber industry and is also applicable in the pharmaceutical and agricultural industry . It is a primary, aliphatic amine .

Synthesis Analysis

Tert-butylamine may be used in the synthesis of Zn2-SnO4 nanoparticles . It may also be used to terminate the polymerization reaction during the synthesis of certain polymers .Molecular Structure Analysis

The linear formula for tert-butylamine is (CH3)3CNH2 . The molecular weight is 73.14 .Chemical Reactions Analysis

Tert-butylamine has been studied for its enthalpy of combustion and formation, gas phase acidity, and gas phase basicity . The ozonation of tert-butylamine has also been reported .Physical And Chemical Properties Analysis

Tert-butylamine has a vapor density of 2.5 (vs air), a vapor pressure of 5.7 psi (20 °C), and an assay of ≥99.5%. It is a liquid at room temperature with an autoignition temperature of 716 °F. It has a refractive index n20/D of 1.377 (lit.), a boiling point of 46 °C (lit.), and a melting point of −67 °C (lit.). It is miscible with water (1000 g/L at 25 °C), alcohol, chloroform, and other organic solvents .Aplicaciones Científicas De Investigación

Enantiodivergent Synthesis

An enantiodivergent synthesis route was reported for both (1R)- and (1S)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate. This process utilized Mitsunobu reactions with di-tert-butyl iminodicarbonate and began from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, taking advantage of its 1,4-cyclopentenyl dioxygenation pattern to access both enantiomers (Conway & Evans, 2021).

Parallel Kinetic Resolution

A study compared the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This comparison led to the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

Iodolactamization for CCR2 Antagonists

An efficient enantioselective synthesis was described for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. The synthesis involved a key step of iodolactamization, producing a highly functionalized intermediate crucial for developing potent CCR2 antagonists (Campbell et al., 2009).

Synthesis of Stereoisomeric Derivatives

Research detailed the synthesis of derivatives of tert-butyl 7-alkylideneceph-3-em-4-carboxylate. This study involved the condensation of specific tert-butyl carboxylates with acetylmethylenetriphenylphosphorane and other compounds, leading to the synthesis of sulfoxides and sulfones with different stereochemistry. This work provided valuable insight into the stereochemical properties of these compounds (Vorona et al., 2008).

Solvolysis and Synthesis of Vicinally Substituted Cyclopentenes

A process involving the solvolysis of certain dichlorobicyclo compounds in tert-butyl alcohol with water and triethylamine, followed by treatment with K2CO3, NaBH4, and CH2N2, led to the synthesis of vicinally substituted cyclopentenes and cyclopentenones. This work contributed to the creation of building blocks for synthesizing deoxyentecavir and sarcomycine methyl ester (Akhmet’yanova et al., 2015).

Scalable Route for Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

A scalable route was described for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This process involved starting from commercially available chiral lactone and included a key step of epimerization/hydrolysis to avoid tedious purification, leading to significant improvements in yield (Maton et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with tert-butyl groups are known to have unique reactivity patterns due to the crowded nature of the tert-butyl group . They are often used in chemical transformations .

Mode of Action

The tert-butyl group’s unique reactivity pattern is highlighted by its use in chemical transformations . The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Biochemical Pathways

The tert-butyl group is known to be relevant in biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems , suggesting that it may have a broad range of effects on different organic compounds.

Action Environment

The use of flow microreactor systems for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds suggests that the reaction conditions can be precisely controlled , which may influence the compound’s action.

Safety and Hazards

Direcciones Futuras

As for future directions, the use of tert-butylamine and related compounds in various industries such as rubber, pharmaceutical, and agricultural industries could be further explored . Additionally, their potential applications in the synthesis of nanoparticles and termination of polymerization reactions present interesting avenues for future research .

Propiedades

IUPAC Name |

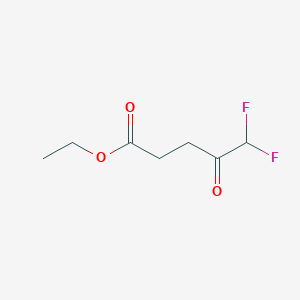

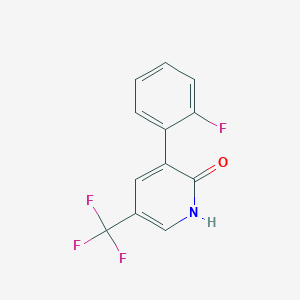

tert-butyl (1R)-1-(tert-butylamino)-4-oxocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-12(2,3)15-14(8-7-10(16)9-14)11(17)18-13(4,5)6/h7-8,15H,9H2,1-6H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRICYCGVHUNMPF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1(CC(=O)C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N[C@@]1(CC(=O)C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126167 | |

| Record name | 1,1-Dimethylethyl (1R)-1-[(1,1-dimethylethyl)amino]-4-oxo-2-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235439-89-0 | |

| Record name | 1,1-Dimethylethyl (1R)-1-[(1,1-dimethylethyl)amino]-4-oxo-2-cyclopentene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (1R)-1-[(1,1-dimethylethyl)amino]-4-oxo-2-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.